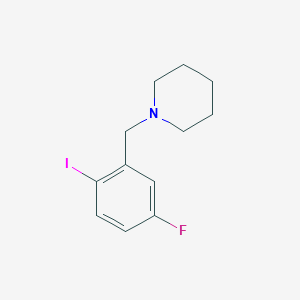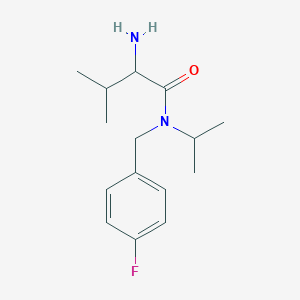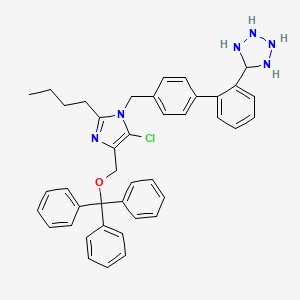
1-(5-Fluoro-2-iodobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-iodobenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of fluorine and iodine atoms in the benzyl group of this compound makes it particularly interesting for various chemical and pharmaceutical applications. The unique combination of these halogens can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-iodobenzyl chloride and piperidine.
Nucleophilic Substitution: The 5-fluoro-2-iodobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also minimize human error and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-iodobenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) in the benzyl group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of fluorine and iodine atoms makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of halogenated benzyl groups on biological systems. It can also serve as a probe in imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. The piperidine moiety is known for its pharmacological activity, and the addition of fluorine and iodine can enhance the compound’s efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-iodobenzyl)piperidine is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, potentially modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Iodobenzyl)piperidine: Similar structure but lacks the fluorine atom.
1-(5-Fluorobenzyl)piperidine: Similar structure but lacks the iodine atom.
1-Benzylpiperidine: Lacks both fluorine and iodine atoms.
Uniqueness
1-(5-Fluoro-2-iodobenzyl)piperidine is unique due to the presence of both fluorine and iodine atoms in the benzyl group. This combination can significantly influence the compound’s reactivity, biological activity, and potential applications. The dual halogenation can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H15FIN |
|---|---|
Peso molecular |
319.16 g/mol |
Nombre IUPAC |
1-[(5-fluoro-2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15FIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
QBRWREZQDSEUKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC(=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)






![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)


![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
